Propanenitrile,2-[[(2-ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoro- Propanenitrile,2-[[(2-ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoro-
Brand Name: Vulcanchem
CAS No.: 2647-14-5
VCID: VC8260344
InChI: InChI=1S/C14H18F2N2O/c1-2-11-5-3-4-6-13(11)18(7-8-19)10-12(9-17)14(15)16/h3-6,12,14,19H,2,7-8,10H2,1H3
SMILES: CCC1=CC=CC=C1N(CCO)CC(C#N)C(F)F
Molecular Formula: C14H18F2N2O
Molecular Weight: 268.30 g/mol

Propanenitrile,2-[[(2-ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoro-

CAS No.: 2647-14-5

Cat. No.: VC8260344

Molecular Formula: C14H18F2N2O

Molecular Weight: 268.30 g/mol

* For research use only. Not for human or veterinary use.

Propanenitrile,2-[[(2-ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoro- - 2647-14-5

Specification

CAS No. 2647-14-5
Molecular Formula C14H18F2N2O
Molecular Weight 268.30 g/mol
IUPAC Name 2-[[2-ethyl-N-(2-hydroxyethyl)anilino]methyl]-3,3-difluoropropanenitrile
Standard InChI InChI=1S/C14H18F2N2O/c1-2-11-5-3-4-6-13(11)18(7-8-19)10-12(9-17)14(15)16/h3-6,12,14,19H,2,7-8,10H2,1H3
Standard InChI Key GVSNPAKERJPRBH-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1N(CCO)CC(C#N)C(F)F
Canonical SMILES CCC1=CC=CC=C1N(CCO)CC(C#N)C(F)F

Introduction

Chemical Structure and Nomenclature

Molecular Composition

The compound’s molecular formula is C₁₄H₁₈F₂N₂O, with a molecular weight of 268.3 g/mol . Its structure features:

  • A propanenitrile backbone (CH₂-C≡N) substituted with two fluorine atoms at the third carbon.

  • A [(2-ethylphenyl)(2-hydroxyethyl)amino]methyl side chain, comprising:

    • A 2-ethylphenyl aromatic ring.

    • A 2-hydroxyethylamine group linked via a methylene bridge.

Systematic Nomenclature

  • IUPAC Name: 2-[[(2-Ethylphenyl)(2-hydroxyethyl)amino]methyl]-3,3-difluoropropanenitrile.

  • Common Synonyms: Rack, Roller, EASYCAL, QuikSip (brand-specific terms) .

Physicochemical Properties

Key Parameters

PropertyValueSource
Boiling Point62.7 °C (lit.)
Density0.996 g/mL at 25 °C (lit.)
Flash Point115 °F (46.1 °C)
Storage Temperature2–8 °C
pKa (Predicted)14.57 ± 0.10
LogP (Octanol-Water)2.45

Stability and Reactivity

  • Thermal Sensitivity: Decomposes at elevated temperatures, releasing toxic fumes (e.g., hydrogen cyanide) .

  • Hydrolytic Stability: Susceptible to hydrolysis under acidic or alkaline conditions due to the nitrile group .

Synthesis and Production

Synthetic Routes

While explicit protocols are scarce, inferred pathways include:

  • Nucleophilic Substitution: Reaction of 2-ethylphenylamine with 2-chloroethanol to form the hydroxyethyl intermediate, followed by methylation and fluorination .

  • Cyanomethylation: Introduction of the nitrile group via Knoevenagel condensation or similar methods .

Key Raw Materials

  • 2-Ethylphenylamine (precursor for aromatic moiety).

  • Epichlorohydrin or Chloroethanol (for hydroxyethyl group introduction) .

Applications and Uses

Industrial Applications

  • Laboratory Equipment: Used in manufacturing seals and components for dispensers (e.g., BRAND® Dispensette) .

  • Chemical Intermediary: Potential precursor for fluorinated pharmaceuticals or agrochemicals, though specific examples are undocumented .

Research Relevance

  • Fluorine Chemistry Studies: Serves as a model for exploring C-F bond reactivity in nitrile-containing systems .

Hazard CodeRisk StatementsSafety Statements
CR10 (Flammable), R20/21/22 (Harmful), R34 (Causes burns)S16 (Avoid ignition), S24/26 (Skin/eye contact precautions)
SupplierLocationPurity Grade
Sigma-AldrichGlobalTechnical
Hubei Xin Bonus ChemicalChinaIndustrial
Chongqing ChemdadChina>98%

Future Directions and Research Gaps

  • Pharmacological Studies: No documented biomedical applications; potential for exploration in fluorinated drug design.

  • Environmental Toxicology: Requires ecotoxicity profiling to assess aquatic and terrestrial risks.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator